(6-Methylquinolin-5-yl)methanamine
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Overview
Description
(6-Methylquinolin-5-yl)methanamine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Chemical Reactions Analysis
(6-Methylquinolin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Methylquinolin-5-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Methylquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
(6-Methylquinolin-5-yl)methanamine can be compared with other similar compounds, such as:
Quinoline: The parent compound, known for its wide range of biological activities and applications.
2-Chloroquinoline-3-carbaldehyde: A related compound with significant antimicrobial and anticancer properties.
3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: Another derivative with potent antibacterial and antifungal activity. The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications that differentiate it from other quinoline derivatives.
Properties
IUPAC Name |
(6-methylquinolin-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-11-9(10(8)7-12)3-2-6-13-11/h2-6H,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUOIPDMFNVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.